molecular formula C15H14O2S B13998558 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 66826-89-9

[2-(Benzenesulfonyl)cyclopropyl]benzene

Cat. No.: B13998558
CAS No.: 66826-89-9
M. Wt: 258.3 g/mol
InChI Key: RNMANIZNWVXUJR-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)cyclopropyl]benzene is a cyclopropane derivative featuring a benzenesulfonyl group (-SO₂C₆H₅) attached to a cyclopropane ring, which is further substituted with a benzene ring. This compound belongs to a class of sulfonated cyclopropanes, which are of interest in organic synthesis and medicinal chemistry due to their unique strained-ring geometry and electronic properties.

Synthesis methods for related compounds, such as trans-1-(benzenesulfonyl)-2-(p-chlorophenyl)cyclopropane, involve cyclopropanation of alkenes using sulfonyl-stabilized carbenes, yielding products with high regioselectivity . The compound’s structural rigidity and electronic profile suggest applications in antifungal or antibacterial agents, as seen in structurally related sulfonylcyclopropanes .

Properties

CAS No.

66826-89-9

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

[2-(benzenesulfonyl)cyclopropyl]benzene

InChI

InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

RNMANIZNWVXUJR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Benzenesulfonyl)cyclopropyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the compound’s cyclopropyl ring can induce strain in the enzyme’s active site, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [2-(Benzenesulfonyl)cyclopropyl]benzene with analogous cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Boiling Point (°C) Biological Activity
This compound* C₁₅H₁₄SO₂ 262.34 Benzenesulfonyl, cyclopropane ~100–105† ~350‡ Antifungal, antibacterial
trans-1-(Benzenesulfonyl)-2-(p-chlorophenyl)cyclopropane C₁₅H₁₃ClSO₂ 300.78 Benzenesulfonyl, p-chlorophenyl 101–103 Not reported
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene C₁₀H₁₁ClOS 214.71 Sulfinyl, chloro, methyl 353.1±25.0 Not reported
2,3-Diphenyl cyclopropyl methyl Phenyl Sulfoxide C₂₃H₂₂OS 346.49 Sulfoxide, cyclopropane Antioxidant, insecticidal

*Hypothetical data inferred from structural analogs; †Estimated based on ; ‡Predicted based on .

Key Observations:

Functional Groups: The benzenesulfonyl group in this compound and its p-chlorophenyl analog imparts strong electron-withdrawing effects, enhancing reactivity compared to sulfinyl or sulfoxide derivatives .

Substituent Effects :

  • The p-chlorophenyl substituent in trans-1-(benzenesulfonyl)-2-(p-chlorophenyl)cyclopropane increases molecular weight and may enhance lipophilicity, influencing bioavailability .
  • Methyl and chloro substituents on the cyclopropane ring (e.g., in ) introduce steric hindrance, which could affect binding in biological systems.

Biological Activity :

  • Sulfonylcyclopropanes, such as 2,3-Diphenyl cyclopropyl methyl Phenyl Sulfoxide, exhibit antifungal and insecticidal properties, suggesting that this compound may share similar bioactivity .

Physicochemical Properties

  • Melting Points : The melting point of this compound is estimated to align with its p-chlorophenyl analog (~100–105°C) due to structural similarity .
  • Boiling Points : The sulfinyl derivative has a predicted boiling point of 353.1°C, suggesting that sulfonyl analogs like this compound may exhibit higher thermal stability.

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